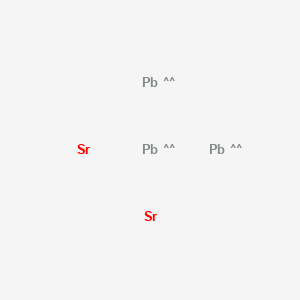
Lead--strontium (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lead–strontium (3/2) is a compound that combines lead and strontium in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of lead–strontium (3/2) can be achieved through several synthetic routes. One common method involves the solid-state reaction of lead oxide (PbO) and strontium oxide (SrO) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C. The reaction can be represented as follows: [ \text{3PbO} + \text{2SrO} \rightarrow \text{Pb}_3\text{Sr}_2\text{O}_5 ]
Industrial Production Methods
In industrial settings, the production of lead–strontium (3/2) may involve more advanced techniques such as sol-gel processes, precipitation from solution, and combustion synthesis. These methods allow for better control over the particle size and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lead–strontium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxides.
Reduction: It can be reduced to lower oxidation states.
Substitution: Lead and strontium atoms can be substituted by other metal ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen (for oxidation), hydrogen or carbon monoxide (for reduction), and various metal salts (for substitution). The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lead dioxide (PbO2) and strontium oxide (SrO), while reduction may yield elemental lead and strontium.
Applications De Recherche Scientifique
Lead–strontium (3/2) has several scientific research applications:
Materials Science: It is used in the development of advanced ceramics and electronic materials due to its unique electrical and thermal properties.
Chemistry: The compound is studied for its reactivity and potential use as a catalyst in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of specialized glass and other materials with specific optical properties.
Mécanisme D'action
The mechanism by which lead–strontium (3/2) exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The pathways involved may include changes in ion transport, redox reactions, and alterations in cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead–calcium (3/2): Similar in structure but with calcium instead of strontium.
Lead–barium (3/2): Similar but with barium.
Strontium–titanium (3/2): A compound with strontium and titanium.
Uniqueness
Lead–strontium (3/2) is unique due to its specific combination of lead and strontium, which imparts distinct electrical, thermal, and chemical properties. This makes it particularly valuable in applications where these properties are essential.
Propriétés
Numéro CAS |
80509-25-7 |
|---|---|
Formule moléculaire |
Pb3Sr2 |
Poids moléculaire |
8.0e+02 g/mol |
InChI |
InChI=1S/3Pb.2Sr |
Clé InChI |
QBNRJCDHEGHKPA-UHFFFAOYSA-N |
SMILES canonique |
[Sr].[Sr].[Pb].[Pb].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


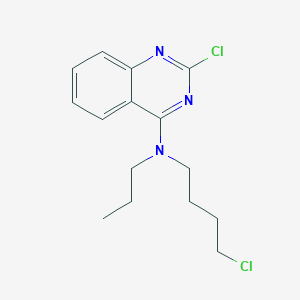
![4-[(E)-(2,1-Benzothiazol-3-yl)diazenyl]aniline](/img/structure/B14422871.png)

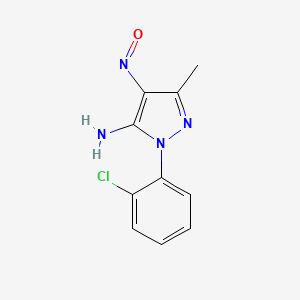

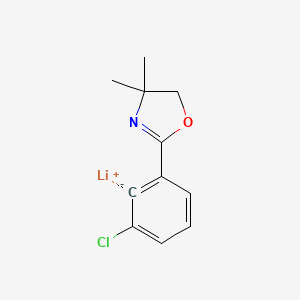
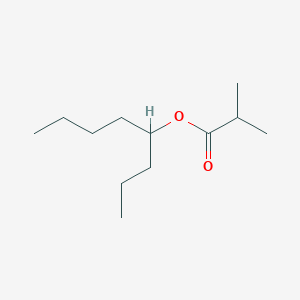

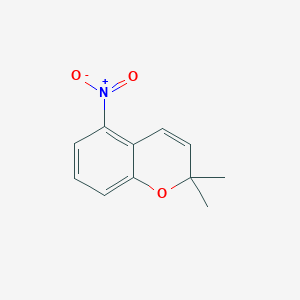
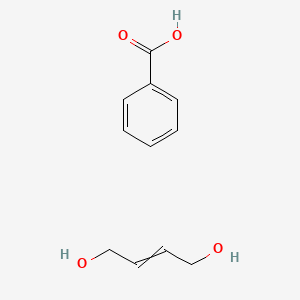

![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)
![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
